molecular formula C6H5ClO2 B084777 5-Methylfuran-2-carbonyl chloride CAS No. 14003-11-3

5-Methylfuran-2-carbonyl chloride

Cat. No.: B084777
CAS No.: 14003-11-3
M. Wt: 144.55 g/mol
InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylfuran-2-carbonyl chloride can be synthesized through the chlorination of 5-methylfuran-2-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methylfuran-2-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the preparation of photoresistant and light-sensitive compounds .

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-methylfuran-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions .

Comparison with Similar Compounds

  • 5-Bromo-2-furoic acid
  • Isoxazole-5-carbonyl chloride
  • 5-Nitro-2-furoyl chloride
  • 2-Furoyl chloride

Comparison: 5-Methylfuran-2-carbonyl chloride is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and the properties of its derivatives. Compared to other furan derivatives, it offers different steric and electronic effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURUVZFDEVKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374943
Record name 5-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-11-3
Record name 5-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carbonyl chloride
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Synthesis routes and methods

Procedure details

A solution of 0.31 g of SOCl2 in 2 ml of benzene was added dropwise at 0° C. under nitrogen atmosphere to a solution of 0.22 g of 5-methylfuran-2-carboxylic acid, prepared following the method described by Robert et al., Eur. J. Med. Chem. 30, 915-924 (1995), in 5 ml of benzene. The mixture was stirred at 80° C. for 1 hour and the excess SOCl2 was then distilled off. The residue (0.24 g, 97% of theory) was utilized for the next step without further purification.
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylfuran-2-carbonyl chloride
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